N1-[4-[[(2-Amino-9H-purin-6-yl)oxy]methyl]benzyl]-N5-(3,4-dihydroxyphenethyl)glutaramide
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Overview
Description
N1-[4-[[(2-Amino-9H-purin-6-yl)oxy]methyl]benzyl]-N5-(3,4-dihydroxyphenethyl)glutaramide is a complex organic compound with potential applications in various scientific fields. This compound features a purine base linked to a benzyl group and a glutaramide moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-[[(2-Amino-9H-purin-6-yl)oxy]methyl]benzyl]-N5-(3,4-dihydroxyphenethyl)glutaramide involves multiple steps:
Formation of the Purine Derivative: The purine base is first synthesized through a series of reactions involving amination and cyclization.
Benzylation: The purine derivative is then benzylated using a benzyl halide under basic conditions.
Glutaramide Formation: The benzylated purine is reacted with a glutaramide precursor in the presence of a coupling agent to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-[4-[[(2-Amino-9H-purin-6-yl)oxy]methyl]benzyl]-N5-(3,4-dihydroxyphenethyl)glutaramide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenethyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N1-[4-[[(2-Amino-9H-purin-6-yl)oxy]methyl]benzyl]-N5-(3,4-dihydroxyphenethyl)glutaramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[4-[[(2-Amino-9H-purin-6-yl)oxy]methyl]benzyl]-N5-(3,4-dihydroxyphenethyl)glutaramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N1-[4-[[(2-Amino-9H-purin-6-yl)oxy]methyl]benzyl]-N5-(3,4-dihydroxyphenethyl)glutaramide: Similar in structure but with different substituents.
This compound: Another analog with variations in the purine base or benzyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H29N7O5 |
---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
N'-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-N-[2-(3,4-dihydroxyphenyl)ethyl]pentanediamide |
InChI |
InChI=1S/C26H29N7O5/c27-26-32-24-23(30-15-31-24)25(33-26)38-14-18-6-4-17(5-7-18)13-29-22(37)3-1-2-21(36)28-11-10-16-8-9-19(34)20(35)12-16/h4-9,12,15,34-35H,1-3,10-11,13-14H2,(H,28,36)(H,29,37)(H3,27,30,31,32,33) |
InChI Key |
SRJDRZNOUZVONE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCC(=O)NCCC2=CC(=C(C=C2)O)O)COC3=NC(=NC4=C3NC=N4)N |
Origin of Product |
United States |
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